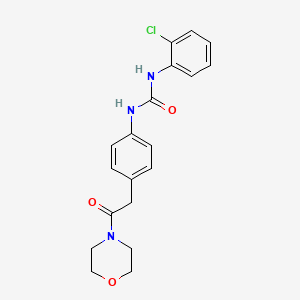

1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea

描述

1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea is a urea-based compound characterized by a 2-chlorophenyl group and a 4-substituted phenyl moiety bearing a morpholino-oxoethyl chain. The morpholino group (a six-membered ring containing one nitrogen and one oxygen atom) enhances solubility and may influence pharmacokinetic properties, while the 2-chlorophenyl substituent is associated with steric and electronic effects that modulate binding interactions in biological systems .

属性

IUPAC Name |

1-(2-chlorophenyl)-3-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O3/c20-16-3-1-2-4-17(16)22-19(25)21-15-7-5-14(6-8-15)13-18(24)23-9-11-26-12-10-23/h1-8H,9-13H2,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDFIMBKHNZVKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea typically involves the reaction of 2-chloroaniline with 4-(2-morpholino-2-oxoethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.

化学反应分析

Types of Reactions

1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

Substitution: Nucleophiles like sodium hydroxide, ammonia, under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield urea derivatives with additional oxygen-containing functional groups, while reduction could produce amines.

科学研究应用

1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea is a synthetic organic compound classified as a urea derivative with potential applications in medicinal chemistry, pharmaceuticals, and agriculture. The compound's structure includes a chlorophenyl group and a morpholino-oxoethyl group.

Potential Applications

The biological activity of this compound is not extensively documented; however, its structural features suggest potential interactions with specific enzymes or receptors that could modulate biological pathways. Compounds with similar structures may exhibit antimicrobial properties, anti-inflammatory effects, or other therapeutic activities.

Interaction studies Interaction studies are critical for understanding the biological activity, therapeutic potential, and safety profile of this compound. These studies may focus on:

- Binding affinities

- Selectivity for target proteins

- In vivo efficacy

- Potential toxicity

Structural Comparison

The uniqueness of this compound lies in its combination of both chlorophenyl and morpholino groups, and this distinct structure may confer unique chemical and biological properties compared to other urea derivatives.

Structural Analogs

| Compound Name | Structural Features | Potential Activity |

|---|---|---|

| 1-(2-Chlorophenyl)-3-phenylurea | Lacks morpholino group | Different biological activity |

| 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea | Contains methyl group instead of morpholino | Altered reactivity and applications |

| 1-(4-Methylphenyl)-3-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl urea | Contains thiadiazole ring | Potentially different therapeutic effects |

作用机制

The mechanism of action of 1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

相似化合物的比较

Comparison with Structurally Similar Compounds

Tetrazole-Containing Urea Derivatives

describes urea derivatives with tetrazole substituents, such as 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-chlorophenyl)urea (Compound 3). Key comparisons:

- Physical Properties : Compound 3 has a high melting point (253–255°C) and yield (90%), suggesting superior crystallinity and synthetic efficiency compared to the target compound, which lacks reported data .

- Bioactivity: Tetrazole-containing ureas are often explored for hypoglycemic activity, but the morpholino group in the target compound may redirect activity toward kinase or phosphatase modulation .

Antifungal Azetidinone-Urea Hybrids

highlights antifungal urea-azetidinone hybrids (e.g., 4g, 4h, 4j). Comparisons include:

- Substituent Position: The target compound’s 2-chlorophenyl group (ortho-substitution) mirrors 4g, which showed potent antifungal activity (MIC 62.5 µg/ml).

LPA Receptor Antagonists

discusses Ki16425 , a urea-based LPA1/3 antagonist with a 2-chlorophenyl group. Key contrasts:

- Functional Groups: Ki16425 includes an isoxazole-carbamate chain, whereas the target compound’s morpholino-oxoethyl group may reduce off-target effects by avoiding carboxylate-related metabolic instability .

- Molecular Weight : Ki16425 (MW ~470) is heavier than the target compound, likely impacting blood-brain barrier permeability .

Ureas with Heterocyclic Moieties

’s 1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea and ’s FTBU-1 (benzimidazole-urea) provide insights:

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-chloro substituent (electron-withdrawing) contrasts with FTBU-1’s fluorophenyl group, which may alter binding affinity in kinase inhibition .

- Morpholino vs.

Key Research Findings and Implications

- Substituent Position : Ortho-chloro substitution (as in the target compound and 4g ) is associated with enhanced bioactivity in antifungal and receptor-binding contexts .

- Morpholino Advantage: The morpholino group’s solubility-enhancing properties may address limitations of tetrazole or azetidinone-based ureas in drug development .

- Knowledge Gaps: No direct biological data exist for the target compound. Future studies should prioritize assays against kinases (e.g., glycogen phosphorylase) or antifungal targets, leveraging structural insights from analogs .

生物活性

1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea is a synthetic organic compound classified as a urea derivative, with the molecular formula C17H19ClN4O2. This compound has garnered interest in medicinal chemistry due to its unique structural features, which include a chlorophenyl group and a morpholino-oxoethyl group. These characteristics suggest potential interactions with biological targets, making it a candidate for further research in pharmacology.

Structural Characteristics

The compound's structure allows for various biological interactions, particularly with enzymes and receptors. The presence of the chlorophenyl and morpholino groups may enhance its biological activity, potentially leading to applications in pharmaceuticals and agriculture.

Antiproliferative Activity

A study involving related compounds demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives of diaryl ureas have shown potent inhibitory activities against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The calculated IC50 values for these compounds suggest that they can effectively inhibit cancer cell growth, making them potential candidates for further development as anticancer agents.

Table 1: Antiproliferative Activity of Related Compounds

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| 7u | A549 | 2.39 ± 0.10 |

| 7u | HCT-116 | 3.90 ± 0.33 |

| Sorafenib | A549 | 2.12 ± 0.18 |

| Sorafenib | HCT-116 | 2.25 ± 0.71 |

The structure–activity relationship (SAR) analysis indicates that specific substitutions on the phenyl rings significantly influence the anticancer activity of these compounds.

The proposed mechanism of action for compounds similar to this compound involves interaction with key proteins such as BRAF kinase, which is implicated in various cancers. Molecular docking studies have revealed that these compounds can form hydrogen bonds with amino acid residues in the BRAF protein, suggesting a pathway for their inhibitory action.

Case Studies

Research has highlighted the potential of urea derivatives in targeting specific pathways involved in cancer proliferation:

- Study on Diaryl Ureas : A series of diaryl urea derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. The results showed that many of these compounds exhibited significant growth inhibition, comparable to established anticancer drugs like Sorafenib .

- Molecular Dynamics Simulations : Further investigations using molecular dynamics simulations indicated that certain structural features are critical for binding affinity and selectivity towards target proteins like BRAF .

常见问题

Basic Research Questions

Q. What are the key steps for designing a synthetic route for 1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea?

- Methodological Answer : Begin with a literature review to identify analogous urea derivatives (e.g., 1-(4-chlorophenyl)-3-phenylurea derivatives in and ). Use retrosynthetic analysis to break the target molecule into precursors: (a) 2-chlorophenyl isocyanate, (b) 4-(2-morpholino-2-oxoethyl)aniline. Optimize coupling conditions (e.g., solvent, temperature, catalysts) based on carbamate formation protocols, as seen in (reflux in acetonitrile with DABCO). Validate intermediates via TLC and NMR before proceeding .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Prioritize:

- HPLC-MS for purity assessment (≥95% by area normalization).

- NMR (¹H, ¹³C, DEPT) to confirm regiochemistry of the urea linkage and morpholino substituent (compare with crystallographic data in and ).

- Single-crystal X-ray diffraction (if crystallizable) to resolve ambiguities in stereoelectronic effects, as demonstrated in and (R factor <0.07 for precision) .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH-dependent degradation : Prepare buffered solutions (pH 1–13) and incubate at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., ’s split-plot design for environmental stress testing) .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different assay models?

- Methodological Answer : Apply a tiered validation approach:

- In vitro : Replicate assays (e.g., kinase inhibition) with standardized positive controls (IC₅₀ values ± SEM).

- In silico : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes with structural analogs (’s urea-thiadiazole derivatives).

- In vivo : Use a randomized block design (as in ) to account for biological variability. Statistically analyze discrepancies using ANOVA with post-hoc Tukey tests .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this urea derivative?

- Methodological Answer :

- Variable selection : Modify the morpholino group (e.g., replace with piperazine) and chlorophenyl substituents (ortho vs. para).

- Response surface methodology (RSM) : Use a central composite design to model bioactivity vs. substituent electronic parameters (Hammett σ constants).

- Validation : Cross-reference with crystallographic data () to correlate steric effects with activity .

Q. How to evaluate the environmental fate of this compound in aquatic systems?

- Methodological Answer : Follow ’s framework:

- Partitioning studies : Measure log P (octanol-water) and soil adsorption coefficients (Kd).

- Biotic/abiotic degradation : Use LC-MS/MS to identify transformation products in simulated sunlight (UV irradiation) and microbial consortia.

- Ecotoxicity : Test Daphnia magna (48-hour LC₅₀) and algal growth inhibition (OECD 201). Compare results with structural analogs from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。